molecular formula C19H15NO3 B2796310 4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one CAS No. 890634-24-9

4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one

Cat. No.: B2796310
CAS No.: 890634-24-9
M. Wt: 305.333
InChI Key: PMGPGCPTCUXOMX-UHFFFAOYSA-N
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Description

4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one, also known as Xanthone, is a naturally occurring compound found in various plants. Xanthone has been extensively studied for its potential therapeutic applications due to its diverse biological activities such as antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.

Scientific Research Applications

Synthesis and Biological Activity

4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one and its derivatives have been synthesized for various biological studies. Researchers have developed novel methods to synthesize derivatives of this compound, exploring their potential biological activities, primarily focusing on antimicrobial and antioxidant properties. For example, Alvey et al. (2008) reported on the synthesis of furo[3,2-f]chromene analogues showing significant antimycobacterial activity, indicating a strong potential in fighting mycobacterial infections (Alvey et al., 2008). Similarly, Kenchappa et al. (2013) synthesized β-amino carbonyl compounds containing coumarin and benzofuran moieties, showing promising antimicrobial and antioxidant activities, indicating their potential in medical applications (Kenchappa et al., 2013).

Antimicrobial Effects

The antimicrobial effects of this compound derivatives have been a subject of interest. Al-Rifai et al. (2011) synthesized new coumarin derivatives and tested them for in vitro antimicrobial activity, finding significant inhibitory activity against tested bacterial strains, highlighting their potential as antimicrobial agents (Al-Rifai et al., 2011). Furthermore, Moshafi et al. (2016) evaluated the antibacterial effects of 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives against selected bacterial strains, finding that some derivatives exhibited strong antibacterial effects, particularly against M. luteus and B. subtilis (Moshafi et al., 2016).

Cytotoxic Evaluation and Anticancer Potential

The compound and its derivatives have been evaluated for their cytotoxic effects, particularly in cancer research. El-Deen et al. (2016) synthesized novel hexahydroquinoline derivatives containing the benzofuran moiety and evaluated their cytotoxic effects against human hepatocellular carcinoma cell lines, finding promising inhibitory effects (El-Deen et al., 2016).

Synthetic Methodology and Catalysis

Researchers have also focused on the synthetic methodologies involving this compound. Lykakis et al. (2011) described the use of Ph3PAuNTf2 as a catalyst for the selective synthesis of 2H-chromenes, demonstrating the compound's potential application in synthetic organic chemistry and natural product synthesis (Lykakis et al., 2011).

Properties

IUPAC Name

4-(3-amino-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c1-10-7-13-14(9-17(21)22-16(13)8-11(10)2)19-18(20)12-5-3-4-6-15(12)23-19/h3-9H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGPGCPTCUXOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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